4-Hydroxy-6-methylcoumarin

Übersicht

Beschreibung

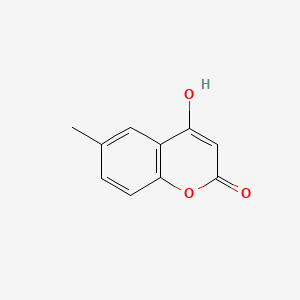

4-Hydroxy-6-methylcoumarin (4H-6-MC) is a phenolic coumarin derivative with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol. It exists as a white crystalline solid with a melting point of 259–261°C . Structurally, it features a hydroxyl group at the C4 position and a methyl group at C6 on the coumarin backbone (Figure 1). This compound is naturally occurring in plants, fungi, and bacteria and exhibits notable biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties . Industrially, it serves as a flavoring agent, preservative, and antioxidant in food products . Its synthesis typically involves condensation reactions, such as the Pechmann reaction using p-cresol and malonic acid catalyzed by ZnCl₂ in POCl₃ .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methylcoumarin can be synthesized through various methods, one of which involves the Pechmann condensation reaction. This reaction typically uses phenols and β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the synthesis can be carried out by reacting 6-methyl-2,4-dihydroxyacetophenone with ethyl acetoacetate under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming more common to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-6-methylcoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Dihydro derivatives.

Substitution: Various substituted coumarins depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

4-Hydroxy-6-methylcoumarin has demonstrated considerable anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Studies indicate that this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

- Mechanism of Action : The compound reduces the phosphorylation of mitogen-activated protein kinases (MAPKs) and IκBα, which are crucial in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition leads to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), effectively lowering inflammation markers such as prostaglandin E2 (PGE2) and various cytokines including TNF-α, IL-6, and IL-1β .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies, particularly its ability to inhibit cancer cell proliferation.

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic activity against different cancer cell lines, including breast cancer cells. The compound's structure allows it to interact with cellular components effectively, leading to apoptosis in cancerous cells .

- Structure-Activity Relationship : Research indicates that modifications at the C6 position of the coumarin nucleus enhance its anticancer activity. The presence of substituents can significantly affect the compound's lipophilicity and ability to penetrate cell membranes, thereby increasing its efficacy against cancer cells .

Melanin Production Enhancement

This compound has also been identified as a potent enhancer of melanin production in melanocytes.

- Mechanism : The compound activates several signaling pathways involved in melanogenesis, including the protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathways. This activation leads to increased expression of melanogenesis-related proteins, promoting melanin synthesis in melanoma cells .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-methylcoumarin involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and functional groups. Key structural analogs of 4H-6-MC include:

- 6-Methylcoumarin (6-MC) : Lacks the C4 hydroxyl group.

- 7-Methylcoumarin (7-MC) : Methyl group at C7 instead of C5.

- 4-Hydroxy-7-methylcoumarin (4H-7-MC) : Hydroxyl at C4 and methyl at C6.

- 4-Hydroxy-7-methoxycoumarin (4H-7MTC) : Methoxy group at C7 instead of methyl.

The position of the methyl group (C6 vs. C7) and the presence of hydroxyl or methoxy groups significantly influence electronic distribution, solubility, and intermolecular interactions .

Physicochemical Properties

The hydroxyl group in 4H-6-MC enhances polarity compared to 6-MC, reducing lipid solubility. Methoxy substitution in 4H-7MTC further increases molecular weight and alters hydrogen-bonding capacity .

Biologische Aktivität

4-Hydroxy-6-methylcoumarin (4-HMC) is a derivative of coumarin, a compound known for its diverse biological activities. This article explores the biological activity of 4-HMC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its coumarin backbone with a hydroxyl group at the 4-position and a methyl group at the 6-position. This structure contributes to its biological properties and interactions with various biological targets.

Anticoagulant Activity

4-HMC and its derivatives have been extensively studied for their anticoagulant properties. They act as antagonists of vitamin K, specifically targeting vitamin K 2,3-epoxide reductase, which plays a crucial role in the coagulation cascade. This mechanism is similar to that of well-known anticoagulants like warfarin. Studies indicate that certain derivatives exhibit enhanced anticoagulant effects with reduced side effects compared to traditional anticoagulants .

Table 1: Summary of Biological Activities of this compound Derivatives

Anti-inflammatory Effects

Research has demonstrated that 4-HMC exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of 4-HMC has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of 4-HMC on breast cancer cells using the MTT assay, significant reductions in cell viability were observed at concentrations above 50 μM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .

The biological activities of 4-HMC are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Inhibition of enzymes involved in coagulation and inflammation.

- Signal Transduction Modulation : Alteration of key signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-6-methylcoumarin, and what reaction conditions optimize yield?

- Methodological Answer: 4-HMC is synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., sulfuric acid or ionic liquids). For alkoxy-substituted derivatives, alkylation of hydroxy precursors with alkyl halides in the presence of sodium methoxide is effective . Optimization involves controlling reaction time (e.g., 6–12 hours) and temperature (80–100°C), with yields improved by using catalysts like BF₃·Et₂O or microwave-assisted synthesis .

Q. How is this compound structurally characterized to confirm purity and identity?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl at C6, hydroxyl at C4) .

- HPLC with UV detection (λ ~300 nm) for purity assessment .

- Mass spectrometry (ESI-MS) to verify molecular ion peaks (m/z 176.17 for [M+H]⁺) .

Q. What in vitro models are used to evaluate the anti-inflammatory and anti-tumor activities of 4-HMC?

- Methodological Answer:

- Anti-inflammatory: LPS-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .

- Anti-tumor: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values, with comparisons to positive controls like doxorubicin .

Q. How is the antioxidant capacity of this compound quantified experimentally?

- Methodological Answer:

- DPPH/ABTS radical scavenging assays to measure EC₅₀ values .

- FRAP assay to evaluate ferric-reducing power, with ascorbic acid as a reference standard .

- Data normalization to molar extinction coefficients and triplicate runs to ensure reproducibility .

Q. What strategies address the poor aqueous solubility of 4-HMC in biological assays?

- Methodological Answer:

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) .

- Synthesize water-soluble prodrugs (e.g., phosphate esters) via hydroxyl group modification .

Advanced Research Questions

Q. How do substituent modifications at C6 and C7 positions influence the bioactivity of this compound derivatives?

- Methodological Answer:

- Introduce electron-withdrawing groups (e.g., nitro, chloro) at C6 to enhance antibacterial activity .

- Alkoxy groups (methoxy, ethoxy) at C7 improve fluorescence properties for imaging applications .

- Compare IC₅₀ values across derivatives using standardized assays to establish SAR .

Q. How can researchers resolve contradictions in reported cytotoxicity data for 4-HMC across studies?

- Methodological Answer:

- Standardize assay conditions: cell passage number, serum concentration, and exposure time .

- Validate results using orthogonal methods (e.g., apoptosis assays via flow cytometry alongside MTT) .

- Report negative controls (e.g., untreated cells) and batch-to-batch compound variability .

Q. What experimental designs are optimal for studying 4-HMC’s inhibition of myeloperoxidase (MPO) in inflammatory pathways?

- Methodological Answer:

- In vitro: MPO enzyme inhibition assays using Amplex Red to measure hypochlorous acid production .

- In vivo: DSS-induced colitis models in mice, with MPO activity quantified in colon tissue homogenates .

- Include positive controls (e.g., acetaminophen) and dose-response curves (1–100 µM) .

Q. How can reaction yields be optimized for synthesizing 4-HMC derivatives with bulky substituents?

- Methodological Answer:

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

- Employ ultrasound-assisted synthesis to reduce reaction time (≤3 hours) and improve yields by 15–20% .

Q. What analytical methods ensure stability assessment of 4-HMC under varying pH and temperature conditions?

Eigenschaften

IUPAC Name |

4-hydroxy-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGBZBGYNIZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715782 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-83-0 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.